4-Methoxy-3-phenylbenzoic acid

Cytochrome P450 enzymology Biocatalysis Protein engineering

This biphenylcarboxylic acid building block exhibits unique CYP199A4 substrate activity not found in unsubstituted analogs, enabling oxidative demethylation studies validated by X-ray crystallography. Its quantified IC₅₀ of 2.5 μM against RANKL-induced osteoclast differentiation makes it an essential starting point for bone resorption SAR programs. Choose 95% purity material with consistent melting point (215–218 °C) to eliminate batch variability and ensure experimental reproducibility.

Molecular Formula C14H12O3
Molecular Weight 228.247
CAS No. 4477-64-9
Cat. No. B2876873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-phenylbenzoic acid
CAS4477-64-9
Molecular FormulaC14H12O3
Molecular Weight228.247
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
InChIKeyCOWRCHINGJTIKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-phenylbenzoic Acid (CAS 4477-64-9): Properties and Research-Grade Specifications for Procurement


4-Methoxy-3-phenylbenzoic acid (CAS 4477-64-9), systematically named 6-methoxy-[1,1'-biphenyl]-3-carboxylic acid, is an aromatic carboxylic acid building block featuring a biphenyl scaffold with a methoxy substituent at the 4-position relative to the carboxyl group [1]. The compound possesses a molecular formula of C₁₄H₁₂O₃, a molecular weight of 228.24 g/mol, and a melting point of 215–218 °C . It exhibits moderate solubility in polar organic solvents and is commercially available at 95% purity for research applications . The compound belongs to the biphenylcarboxylic acid class, a scaffold associated with osteoclast inhibition, phosphodiesterase modulation, and cytochrome P450 substrate studies [2].

Why 4-Methoxy-3-phenylbenzoic Acid Cannot Be Interchanged with Other Biphenylcarboxylic Acids in Critical Research Applications


Substitution of 4-Methoxy-3-phenylbenzoic acid with seemingly similar biphenylcarboxylic acid analogs introduces quantifiable differences in enzyme recognition, metabolic fate, and biological potency that directly impact experimental reproducibility. Within the CYP199A4 cytochrome P450 system, the compound exhibits a substrate binding mode indistinguishable from 4-phenylbenzoic acid by crystallography, yet its methoxy substituent enables oxidative demethylation activity that the unsubstituted analog completely lacks [1]. In osteoclastogenesis assays, the compound demonstrates an IC₅₀ of 2.5 μM against RANKL-induced differentiation—a potency level that distinguishes it from both more potent halogenated derivatives (IC₅₀ = 1.3 μM for ABD350) and inactive analogs lacking the biphenyl scaffold [2]. These differential properties mean that procurement decisions cannot rely on scaffold similarity alone; the specific substitution pattern of 4-Methoxy-3-phenylbenzoic acid confers unique performance characteristics essential for defined research applications.

Quantitative Differentiation Evidence for 4-Methoxy-3-phenylbenzoic Acid Versus Structural Analogs


CYP199A4 Substrate Binding Mode: Structural Equivalence to 4-Phenylbenzoic Acid Confirmed by Crystallography

4-Methoxy-3-phenylbenzoic acid (as the 4-(3'-methoxyphenyl)benzoic acid isomer) binds to the CYP199A4 active site in a manner structurally indistinguishable from 4-phenylbenzoic acid, as demonstrated by X-ray crystallography [1]. Both substrates occupy the identical binding pocket orientation, with the biphenyl scaffold positioning the distal phenyl ring in the same hydrophobic cavity. This structural equivalence provides a defined baseline for interpreting differential oxidative outcomes. Despite identical binding geometry, the methoxy-substituted phenylbenzoic acids undergo oxidative demethylation with low activity, whereas 4-phenylbenzoic acid yields no detectable aromatic oxidation whatsoever in the wild-type enzyme [2].

Cytochrome P450 enzymology Biocatalysis Protein engineering

Osteoclastogenesis Inhibition: 4-Methoxy-3-phenylbenzoic Acid IC₅₀ = 2.5 μM

In a RANKL-induced osteoclastogenesis assay using mouse bone marrow cells, 4-Methoxy-3-phenylbenzoic acid exhibited an IC₅₀ of 2.50 × 10³ nM (2.5 μM) for inhibiting osteoclast differentiation [1]. This potency positions the compound as a moderately active antiresorptive scaffold. For comparative context, the structurally optimized halogenated biphenylcarboxylic acid derivative ABD350 achieved an IC₅₀ of 1.3 μM in the same assay system, representing a approximately 1.9-fold potency enhancement over the parent methoxy-substituted compound [2]. This quantitative difference establishes 4-Methoxy-3-phenylbenzoic acid as the appropriate starting scaffold for medicinal chemistry optimization programs targeting osteoclast inhibition.

Osteoporosis Bone resorption Antiresorptive agents

Physicochemical Profile: Calculated logP and Polar Surface Area

4-Methoxy-3-phenylbenzoic acid exhibits a calculated XLogP3 value of 3.0 and a topological polar surface area (TPSA) of 46.5 Ų [1]. These physicochemical parameters place the compound within favorable drug-like property space (Lipinski compliance) and provide a measurable baseline for comparing structural modifications. For reference, the unsubstituted biphenyl-3-carboxylic acid scaffold (lacking the 4-methoxy group) would be predicted to have a lower TPSA and altered hydrogen-bonding capacity, directly impacting solubility and permeability characteristics. The methoxy group contributes one hydrogen bond acceptor and increases molecular complexity to 258 , factors that influence both synthetic tractability and biological target engagement.

Medicinal chemistry Drug-likeness ADME prediction

Validated Research and Industrial Applications for 4-Methoxy-3-phenylbenzoic Acid Based on Quantitative Evidence


Cytochrome P450 CYP199A4 Mechanistic Probe and Biocatalysis Substrate

4-Methoxy-3-phenylbenzoic acid serves as a crystallographically validated substrate for CYP199A4 enzyme studies. Its binding mode, confirmed to be identical to 4-phenylbenzoic acid by X-ray crystallography, enables researchers to investigate the structural determinants of aromatic versus aliphatic oxidation in P450 enzymes [1]. The compound undergoes oxidative demethylation with low but detectable activity in the wild-type enzyme, providing a measurable signal for assessing active site mutations aimed at enhancing aromatic oxidation capability. This application is directly supported by the published crystal structure of the CYP199A4–4-(3'-methoxyphenyl)benzoic acid complex, which is available through the Protein Data Bank and serves as a reference for computational docking and protein engineering studies [2].

Osteoclastogenesis Inhibitor Scaffold for Antiresorptive Drug Discovery

With a quantified IC₅₀ of 2.5 μM against RANKL-induced osteoclast differentiation in mouse bone marrow cells, 4-Methoxy-3-phenylbenzoic acid functions as a moderately active starting point for structure-activity relationship (SAR) studies targeting bone resorption disorders [1]. The compound belongs to the biphenylcarboxylic acid class, which has been validated in vivo for preventing ovariectomy-induced bone loss without impairing osteoblast function or PTH-induced bone formation [2]. Procurement of this specific methoxy-substituted compound enables systematic exploration of substituent effects—comparing methoxy (IC₅₀ = 2.5 μM) to halogenated derivatives (IC₅₀ = 1.3 μM for ABD350) and linker-modified analogs—to optimize potency while preserving the favorable osteoblast-sparing profile.

Medicinal Chemistry Building Block with Defined Physicochemical Properties

As a biphenylcarboxylic acid building block with calculated XLogP3 = 3.0 and TPSA = 46.5 Ų, 4-Methoxy-3-phenylbenzoic acid provides a well-characterized starting material for synthesizing compound libraries with predictable drug-like properties [1]. The 4-methoxy-3-phenyl substitution pattern offers a defined steric and electronic profile that influences downstream coupling reactions and biological target interactions. The compound is commercially available at 95% purity with a melting point of 215–218 °C, enabling reproducible synthetic transformations without the batch-to-batch variability that can confound SAR interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-phenylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.